
1-(4-(isobutylsulfonyl)piperidin-1-yl)-2-(1H-pyrrol-1-yl)ethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-(isobutylsulfonyl)piperidin-1-yl)-2-(1H-pyrrol-1-yl)ethanone (referred to as IBPPE) is a compound that has gained significant attention in the scientific community due to its potential applications in the field of medicine. The compound is a novel small molecule that has been shown to exhibit promising biological activity, particularly in the treatment of neurological disorders.
作用機序
The mechanism of action of IBPPE is still being investigated, but it is believed to involve the inhibition of amyloid-β peptide aggregation and the activation of neuroprotective pathways. IBPPE has been shown to interact with specific receptors in the brain, which may contribute to its therapeutic effects.
Biochemical and Physiological Effects:
IBPPE has been shown to have a range of biochemical and physiological effects, including the inhibition of amyloid-β peptide aggregation, the activation of neuroprotective pathways, and the modulation of specific receptors in the brain. Additionally, IBPPE has been shown to have antioxidant properties, which may contribute to its neuroprotective effects.
実験室実験の利点と制限
One of the advantages of IBPPE is its ability to inhibit amyloid-β peptide aggregation, which is a key factor in the development of Alzheimer's disease. Additionally, IBPPE has been shown to have neuroprotective effects, which may be beneficial in the treatment of Parkinson's disease. However, one limitation of IBPPE is that its mechanism of action is still being investigated, which may make it difficult to optimize its therapeutic potential.
将来の方向性
There are several future directions for research on IBPPE. One potential area of research is the development of more efficient synthesis methods to produce higher yields and purity. Additionally, further studies are needed to determine the full extent of IBPPE's neuroprotective effects and its potential applications in the treatment of other neurological disorders. Finally, research is needed to optimize the therapeutic potential of IBPPE and to develop new compounds based on its structure.
合成法
The synthesis of IBPPE involves a multi-step process that begins with the reaction of piperidine with isobutylsulfonyl chloride to form 4-(isobutylsulfonyl)piperidine. This intermediate is then reacted with 1H-pyrrole-1-carboxylic acid to form the final product, IBPPE. The synthesis of IBPPE has been optimized to produce high yields and purity, making it a viable candidate for further research.
科学的研究の応用
IBPPE has been shown to exhibit promising biological activity, particularly in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. Studies have shown that IBPPE has the ability to inhibit the aggregation of amyloid-β peptides, which are known to contribute to the development of Alzheimer's disease. Additionally, IBPPE has been shown to have neuroprotective effects, which may be beneficial in the treatment of Parkinson's disease.
特性
IUPAC Name |
1-[4-(2-methylpropylsulfonyl)piperidin-1-yl]-2-pyrrol-1-ylethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N2O3S/c1-13(2)12-21(19,20)14-5-9-17(10-6-14)15(18)11-16-7-3-4-8-16/h3-4,7-8,13-14H,5-6,9-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGFHWVSPGOHEHE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CS(=O)(=O)C1CCN(CC1)C(=O)CN2C=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-(isobutylsulfonyl)piperidin-1-yl)-2-(1H-pyrrol-1-yl)ethanone | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(2-Cyano-3-methylbutan-2-yl)-2-(7-methyl-4-oxopyrazolo[3,4-d]triazin-3-yl)acetamide](/img/structure/B2912030.png)
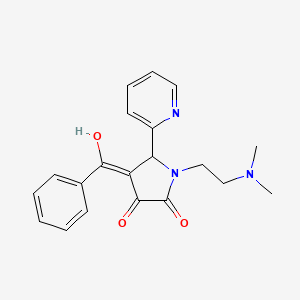
![(E)-2-cyano-N-[(3,4-dichlorophenyl)methyl]-3-(2,5-dimethyl-1-propylpyrrol-3-yl)-N-methylprop-2-enamide](/img/structure/B2912033.png)
![N-(2-fluorophenyl)-2-{4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]piperidin-1-yl}acetamide](/img/structure/B2912034.png)
![2-amino-1-(1,3-benzodioxol-5-yl)-N-(thiophen-2-ylmethyl)pyrrolo[3,2-b]quinoxaline-3-carboxamide](/img/structure/B2912035.png)
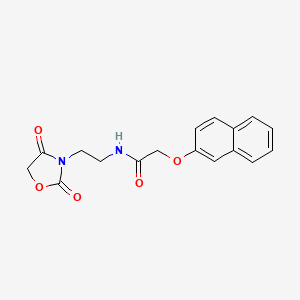
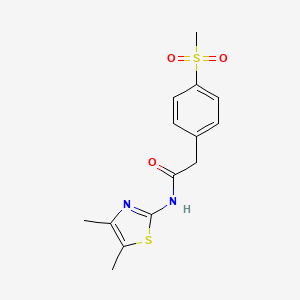
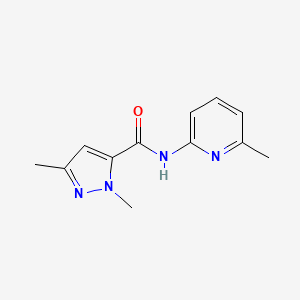
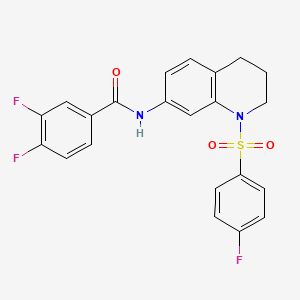
![4-[5-(2-thienyl)-1H-pyrazol-3-yl]tetrahydro-1(2H)-pyridinecarboxamide](/img/structure/B2912045.png)
![(4-(1H-pyrrol-1-yl)phenyl)(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)methanone](/img/structure/B2912046.png)
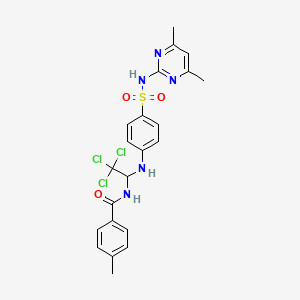

![N-[(2,6-Dimethylpyridin-3-yl)methyl]-N-[(1S,2R)-2-hydroxy-2,3-dihydro-1H-inden-1-yl]prop-2-enamide](/img/structure/B2912049.png)